molecular formula C16H24O2 B12707000 Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl CAS No. 71520-02-0

Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl

Cat. No.: B12707000
CAS No.: 71520-02-0
M. Wt: 248.36 g/mol
InChI Key: JTUGPJUAYDYBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl is a chemical compound with the molecular formula C16H26O2. It is also known by other names such as tert-butyl cumyl peroxide. This compound is a type of organic peroxide, which is characterized by the presence of a peroxide group (–O–O–) in its structure. Organic peroxides are widely used in various industrial applications due to their ability to initiate polymerization reactions and act as oxidizing agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl typically involves the reaction of 1,3-di(1-hydroxy-1-methylethyl)benzene with 2-hydroperoxy-2-methylpropane and 2-hydroperoxy-2-phenylpropane. The corresponding hydroxyperoxides are obtained, which upon dehydration yield the unsaturated peroxides .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction is typically carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. The resulting peroxide is then purified through distillation or crystallization processes to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl undergoes various types of chemical reactions, including:

    Oxidation: This compound can act as an oxidizing agent, facilitating the oxidation of other substances.

    Decomposition: Under certain conditions, it can decompose to form free radicals, which are highly reactive species.

    Polymerization Initiation: It is commonly used as an initiator in polymerization reactions, where it helps in the formation of polymers from monomers.

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen and other oxidizing agents. The reaction is typically carried out at elevated temperatures.

    Decomposition: This reaction can be induced by heat or light, leading to the formation of free radicals.

    Polymerization Initiation: The compound is used in the presence of monomers such as styrene or acrylates, and the reaction is carried out at specific temperatures to control the rate of polymerization.

Major Products Formed

    Oxidation: The major products include oxidized organic compounds.

    Decomposition: The decomposition products are free radicals, which can further react to form various organic compounds.

    Polymerization: The major products are polymers, which are long-chain molecules formed from the monomers.

Scientific Research Applications

Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl has several scientific research applications:

Mechanism of Action

The mechanism of action of Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl involves the generation of free radicals through the decomposition of the peroxide bond (–O–O–). These free radicals are highly reactive and can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved in these reactions depend on the specific context in which the compound is used. For example, in polymerization reactions, the free radicals generated by the decomposition of the peroxide can react with monomers to form polymer chains .

Comparison with Similar Compounds

Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl can be compared with other similar organic peroxides, such as:

    tert-Butyl hydroperoxide: Another organic peroxide used as an oxidizing agent and polymerization initiator.

    Cumene hydroperoxide: Used in the production of phenol and acetone, and also as a polymerization initiator.

    Di-tert-butyl peroxide: Commonly used as a radical initiator in polymerization reactions.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability characteristics compared to other peroxides .

Properties

CAS No.

71520-02-0

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

1-(2-tert-butylperoxypropan-2-yl)-2-prop-1-en-2-ylbenzene

InChI

InChI=1S/C16H24O2/c1-12(2)13-10-8-9-11-14(13)16(6,7)18-17-15(3,4)5/h8-11H,1H2,2-7H3

InChI Key

JTUGPJUAYDYBPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC=C1C(C)(C)OOC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.